4-(1,4-Oxazepane-4-carbonyl)aniline is a chemical compound that has gained interest in various fields including medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an oxazepane ring and an aniline moiety. It appears as a white crystalline solid and has a molecular weight of approximately 292.79 g/mol. The compound is soluble in water, making it accessible for various applications in scientific research and industry.
The compound is classified under oxazepane derivatives, which are seven-membered heterocycles containing both nitrogen and oxygen atoms. Its specific structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name: 4-(1,4-oxazepane-4-carbonyl)aniline. This classification places it within a broader category of compounds that exhibit diverse biological activities and potential therapeutic applications .
The synthesis of 4-(1,4-oxazepane-4-carbonyl)aniline typically involves a multi-step process. The most common method includes the reaction of 4-aminobenzoyl chloride with 1,4-oxazepane in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at controlled temperatures to facilitate the formation of the desired product.
In industrial settings, this synthesis may employ automated reactors for continuous production, enhancing efficiency and consistency in product quality.
4-(1,4-Oxazepane-4-carbonyl)aniline participates in several chemical reactions:
These reactions allow for the modification of the compound's functional groups, enabling the synthesis of various derivatives with potentially enhanced properties.
The mechanism of action for 4-(1,4-Oxazepane-4-carbonyl)aniline primarily involves its interaction with specific enzymes and signaling pathways related to inflammation and cancer progression. Research indicates that this compound can inhibit certain enzymes involved in these pathways, leading to therapeutic effects such as anti-inflammatory and anti-cancer activities. The structural features of the compound facilitate its binding to molecular targets, modulating their activity effectively .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation .
4-(1,4-Oxazepane-4-carbonyl)aniline has numerous applications across different scientific domains:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its versatility and potential impact on health-related applications.
Polymer-supported synthetic strategies have emerged as powerful tools for constructing the 1,4-oxazepane core with high stereochemical control. Key advancements involve the immobilization of N-Fmoc-protected homoserine derivatives (Fmoc-HSe(TBDMS)-OH) onto Wang resin, providing a chiral platform for subsequent transformations. This solid-phase approach enables the introduction of diverse electrophiles through nitrobenzenesulfonyl chloride coupling, followed by alkylation with various 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamide intermediates [8].
The critical oxazepane ring formation occurs during the cleavage step under acidic conditions. Trifluoroacetic acid (TFA) treatment simultaneously removes the silyl protecting group and triggers spontaneous lactonization, yielding γ-lactone intermediates. However, employing TFA/triethylsilane (Et₃SiH) as a cleavage cocktail directly affords 1,4-oxazepane-5-carboxylic acid derivatives through a reductive cyclization pathway. This one-pot cascade involves: (1) desilylation, (2) reduction of the sulfonamide group, and (3) nucleophilic attack of the liberated amine onto the carbonyl carbon of the phenacyl moiety. Notably, this process generates products bearing two stereocenters as inseparable diastereomeric mixtures, with regioselectivity heavily influenced by the electronic and steric properties of the 2-bromoacetophenone substituents [8].
Table 1: Diastereoselectivity in Oxazepane Formation via MCR-Solid Phase Hybrid Approach
2-Bromoacetophenone Substituent | Cleavage Conditions | Primary Product | Diastereomeric Ratio |
---|---|---|---|
p-Methoxy | TFA | γ-Lactone | N/A (single compound) |
p-Nitro | TFA/Et₃SiH | 1,4-Oxazepane | 55:45 |
o-Methyl | TFA/Et₃SiH | 1,4-Oxazepane | 60:40 |
Unsubstituted | TFA/Et₃SiH | 1,4-Oxazepane | 50:50 |
Catalytic hydrogenation of the nitro group in the resulting anilines significantly improves the separability of diastereomers, enabling isolation and full characterization of the major isomers. This MCR-solid phase hybrid methodology provides efficient access to structurally diverse chiral 1,4-oxazepane-5-carboxylic acids – key precursors for synthesizing 4-(1,4-oxazepane-4-carbonyl)aniline derivatives [8].
Alkynyl Prins cyclizations offer atom-economical routes to complex oxazepine-containing architectures, including precursors to 4-(1,4-oxazepane-4-carbonyl)aniline derivatives. This approach leverages the electrophilic activation of aldehydes to trigger carbocyclization cascades with propargylamine substrates. Disubstituted alkynes demonstrate superior reactivity in these transformations compared to terminal alkynes, yielding stable exocyclic E/Z configured cyclization products with high regiocontrol [2].
The reaction mechanism initiates with iminium ion formation between an aldehyde and an amine-containing alkyne, followed by nucleophilic attack of the tethered alkyne onto the activated carbonyl. For substrates incorporating o-aminobenzaldehyde derivatives, this cascade delivers benzimidazole-fused 1,4-benzoxazepines directly. The stereochemical outcome is governed by the stability of the exocyclic vinylidene intermediate, with Z-isomers typically predominating due to reduced steric interactions, as confirmed by DFT calculations showing energy preferences of 1.57-3.04 kcal/mol for Z-configured products [2]. Key factors influencing the efficiency include:
This cascade strategy enables rapid assembly of polycyclic frameworks containing the 1,4-oxazepine core, which can be further elaborated to the target aniline derivatives through reduction and functional group interconversion.
Oxidation level plays a decisive role in steering cyclization cascades toward either lactone or oxazepane products. This is exemplified in the divergent behavior of N-phenacyl nitrobenzenesulfonamides bound to homoserine-derived solid supports. Treatment with anhydrous TFA induces a spontaneous lactonization pathway upon cleavage. This occurs via simultaneous tert-butyldimethylsilyl (TBDMS) deprotection and nucleophilic attack of the resulting carboxylic acid onto the phenacyl carbonyl, forming a γ-lactone while leaving the sulfonamide intact [8].
Conversely, employing a TFA/triethylsilane (Et₃SiH) cocktail initiates a reductive cyclization-oxidation cascade:
The diastereoselectivity in the oxazepane formation is highly substrate-dependent. Ortho-substituted acetophenones enhance stereocontrol (up to 60:40 dr) due to restricted bond rotation in the iminium ion intermediate, while para-substituted or unsubstituted derivatives yield near-equimolar diastereomeric mixtures. Post-cyclization modifications, particularly catalytic hydrogenation (Pd/C, H₂) of nitro groups in the aniline moiety, significantly improve diastereomer separability. This facilitates the isolation of major isomers for structural characterization and subsequent derivatization into 4-(1,4-oxazepane-4-carbonyl)aniline analogues [8].
Base-mediated 7-exo-dig cyclizations provide efficient access to imidazole-fused 1,4-benzoxazepines, which serve as key intermediates for elaborated aniline derivatives. This strategy involves O-propargylation of salicylaldehyde derivatives followed by condensation with o-diaminobenzene to yield terminal alkyne substrates poised for cyclization. Under optimized conditions (NaH, DMF, rt), these substrates undergo competing pathways [5]:
Table 2: Product Distribution in Base-Mediated Cyclizations of Terminal vs. Disubstituted Alkynes
Alkyne Type | Base | Conditions | Major Product(s) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Terminal | NaH | DMF, rt | Skeletal rearranged isomers (11a-c) | 40-55 | Exocyclic products (10a-c, 10-16%) |
Disubstituted (Ar-C≡C-Ar) | NaH | DMF, rt | E/Z-Exocyclic enamines (9a-b) | 55-65 (Z major) | Minimal |
Disubstituted (p-NO₂Ph-C≡C-Ar) | None | Condensation step | Z-Cyclized product (9c) | >80 | None |
Terminal alkynes favor the propargyl transfer pathway due to the accessibility of the alkyne terminus for anion formation and the reversibility of the initial deprotonation step. In contrast, disubstituted alkynes exclusively yield the desired 7-exo-dig products with high Z-selectivity (E/Z = 10:50 to 15:40), attributed to the stability of the Z-enamine as predicted by DFT calculations. Notably, substrates bearing strong electron-withdrawing groups (e.g., p-NO₂Ph) spontaneously cyclize during the imidazole formation step, bypassing the need for exogenous base. Temperature elevation facilitates the conversion of exocyclic products to endocyclic variants via base-mediated 1,3-H shifts, further diversifying the accessible chemical space for aniline derivatization [5].
Brønsted acid catalysis provides complementary stereocontrol to base-mediated approaches for constructing oxazepine-containing polycycles. Systematic optimization has identified critical parameters governing yield and diastereoselectivity in InCl₃-catalyzed alkynyl Prins cyclizations [2]:
Table 3: Optimization of Brønsted Acid-Catalyzed Carbocyclization
Parameter | Condition Tested | Optimal Condition | Impact on Outcome |
---|---|---|---|
Catalyst (5 mol%) | InCl₃, Sc(OTf)₃, p-TSA, AlCl₃ | InCl₃ | Yield: 86-90%; Z/E up to 5:1 |
Solvent | DMF, DMSO, MeOH, EtOH, CH₂Cl₂ | DMF | Reaction time 2-8h; highest conversion |
Temperature | 0°C, 25°C, 60°C, 80°C | 25°C | Maximum Z-selectivity |
Concentration | 0.1M, 0.2M, 0.5M | 0.2M | Minimizes oligomerization |
The mechanism proceeds through a concerted asynchronous transition state, where InCl₃ simultaneously activates the aldehyde carbonyl and polarizes the alkyne bond. This facilitates intramolecular nucleophilic attack by the alkyne, forming a bicyclic vinyl cation intermediate that is quenched by the counterion. For substrates incorporating o-aminobenzaldehyde moieties, this one-pot process directly delivers benzimidazole-fused 1,4-oxazepines – advanced intermediates for generating 4-(1,4-oxazepane-4-carbonyl)aniline via reductive amination or hydrolysis protocols. The optimized conditions tolerate diverse functional groups (ether, nitro, halide) crucial for downstream derivatization of the aniline moiety [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3